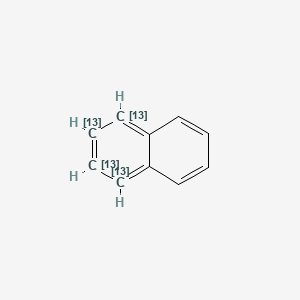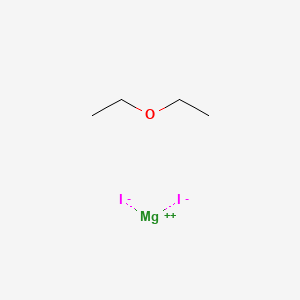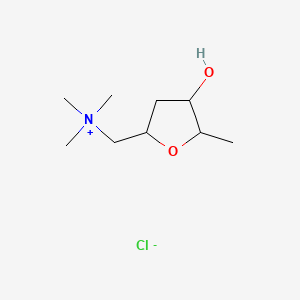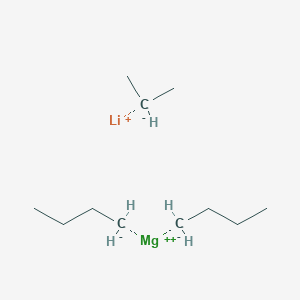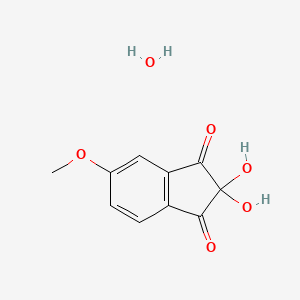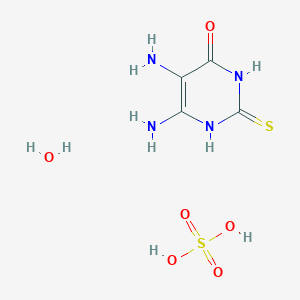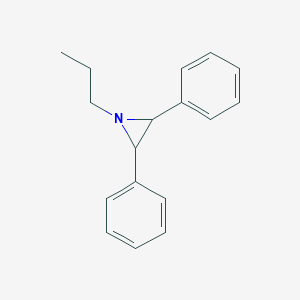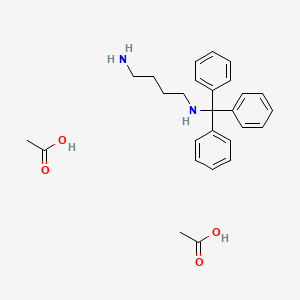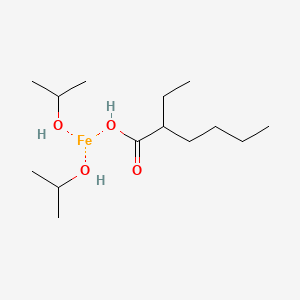
Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel carbonate hydroxide is a compound with the chemical formula Ni3(CO3)(OH)4, xhydrate. It is a member of the metal carbonate hydroxides family, which are known for their unique electrochemical properties and eco-friendly features. This compound is typically found in a hydrated form and is used in various scientific and industrial applications due to its stability and reactivity.
Applications De Recherche Scientifique
Nickel carbonate hydroxide has a wide range of scientific research applications, including:
Electrode Material for Supercapacitors: Due to its high specific capacitance and stability, it is used as an electrode material in supercapacitors.
Photocatalytic Hydrogen Evolution: It has shown promising results in photocatalytic hydrogen evolution from water splitting, making it a potential material for renewable energy applications.
Catalyst for Water Oxidation: It is used as a catalyst in water oxidation reactions, which are important for various industrial processes.
Precursor for Nickel Compounds: It serves as a precursor for the synthesis of various nickel compounds, including nickel oxide and nickel sulfide.
Mécanisme D'action
Target of Action
Nickel carbonate hydroxide, also known as basic nickel carbonate, is a compound that primarily targets chemical reactions in various industrial applications . It is used as a precursor for the production of other nickel salts, which are used in a variety of chemical reactions .
Mode of Action
Nickel carbonate hydroxide interacts with its targets through chemical reactions . For instance, it can be used to produce other nickel salts, such as nickel acetate and nickel aminosulfonate, which are used as catalysts and intermediates in the production of other organic nickel salts .
Biochemical Pathways
Nickel carbonate hydroxide is involved in the synthesis of other nickel compounds . The reaction equations are as follows :
3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑3Ni + 8HNO3 \rightarrow 3Ni(NO3)2 + 4H2O + 2NO↑ 3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑
Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑Ni(NO3)2 + H2SO4 \rightarrow NiSO4 + H2O + 2NO2↑ + 1/2 O2↑ Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑
3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑3Ni + 3H2SO4 + 2HNO3 \rightarrow 3NiSO4 + 4H2O + 2NO↑ 3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑
3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO23NiSO4 + 3Na2CO3 + H2O \rightarrow NiCO3·2Ni(OH)2·4H2O + 3Na2SO4 + 2CO2 3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO2
Pharmacokinetics
It is known that the compound isinsoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .
Result of Action
The primary result of nickel carbonate hydroxide’s action is the production of other nickel compounds . These compounds can then be used in a variety of applications, including as catalysts, in electroplating, and in the production of magnetic materials and hard alloys .
Action Environment
The action of nickel carbonate hydroxide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of ammonia or dilute acids . Additionally, the compound’s reactivity can be influenced by temperature, as it decomposes into nickel oxide and carbon dioxide when heated above 300°C .
Safety and Hazards
Nickel carbonate hydroxide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 1B, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is harmful if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Orientations Futures
Nickel carbonate hydroxide has been extensively studied as an electrode material with excellent electrochemical performance . It has been considered as a precursor to prepare nanostructured nickel compounds for pseudocapacitor electrodes . The introduction of cerium (Ce) into electrocatalysts is an effective way to improve the performance of oxygen evolution reaction (OER) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel carbonate hydroxide can be synthesized through several methods, including:
Hydrothermal Method: This involves reacting nickel nitrate with ammonium bicarbonate in an aqueous solution under hydrothermal conditions.
Solvothermal Method: Similar to the hydrothermal method, but using organic solvents instead of water.
Surfactant-Free Solution Method: This involves the reaction of nickel salts with carbonate sources in an aqueous solution without the use of surfactants.
Industrial Production Methods: Industrial production of nickel carbonate hydroxide often involves large-scale hydrothermal or solvothermal processes. These methods are preferred due to their ability to produce high-purity and well-defined products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.
Analyse Des Réactions Chimiques
Nickel carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide or nickel oxyhydroxide, which are useful in battery applications.
Reduction: Under reducing conditions, nickel carbonate hydroxide can be converted to metallic nickel.
Substitution: It can react with acids to form nickel salts and release carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used to oxidize nickel carbonate hydroxide.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce the compound to metallic nickel.
Acids: Dilute acids, such as hydrochloric acid or sulfuric acid, are commonly used in substitution reactions.
Major Products:
Nickel Oxide (NiO): Formed through oxidation.
Metallic Nickel (Ni): Formed through reduction.
Nickel Salts: Formed through substitution reactions with acids.
Comparaison Avec Des Composés Similaires
- Nickel Hydroxide (Ni(OH)2)
- Nickel Oxide (NiO)
- Cobalt Carbonate Hydroxide
Nickel carbonate hydroxide stands out due to its unique combination of stability, electrochemical properties, and versatility in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate can be achieved through a precipitation reaction using nickel nitrate and sodium carbonate in an aqueous solution.", "Starting Materials": [ "Nickel nitrate hexahydrate (Ni(NO3)2.6H2O)", "Sodium carbonate (Na2CO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 0.1 moles of nickel nitrate hexahydrate in 100 mL of distilled water", "Dissolve 0.3 moles of sodium carbonate in 100 mL of distilled water", "Slowly add the sodium carbonate solution to the nickel nitrate solution while stirring continuously", "The formation of a green precipitate indicates the formation of Nickel carbonate hydroxide", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the precipitate in an oven at 60°C for 24 hours to obtain the xhydrate form of the compound" ] } | |
Numéro CAS |
39430-27-8 |
Formule moléculaire |
CH3NiO5-3 |
Poids moléculaire |
153.72 g/mol |
Nom IUPAC |
nickel;carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/p-3 |
Clé InChI |
VLVVKKSBFDPDOX-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
SMILES canonique |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





